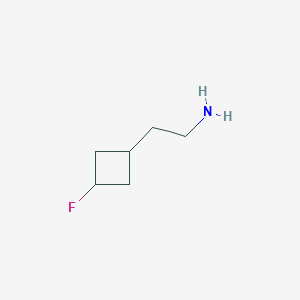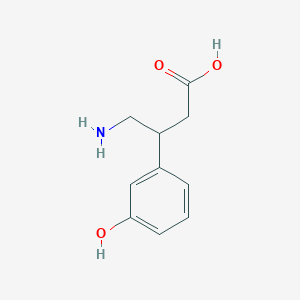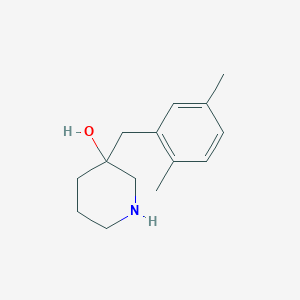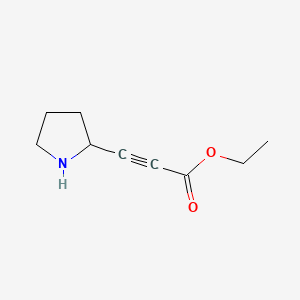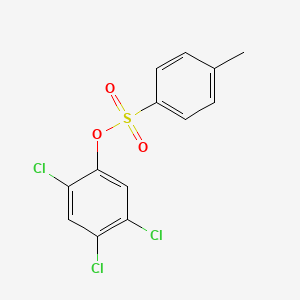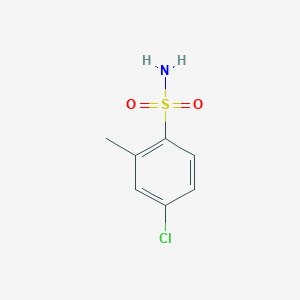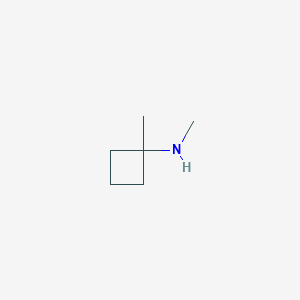
N,1-Dimethylcyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Dimethylcyclobutanamine is an organic compound with the molecular formula C6H13N It is a derivative of cyclobutanamine, where the nitrogen atom is substituted with a methyl group, and the cyclobutane ring is also substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: N,1-Dimethylcyclobutanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclobutanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions: N,1-Dimethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
N,1-Dimethylcyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
作用機序
The mechanism by which N,1-Dimethylcyclobutanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but typically include binding to active sites or altering protein conformation.
類似化合物との比較
Cyclobutanamine: The parent compound without methyl substitutions.
N-Methylcyclobutanamine: A derivative with a single methyl group on the nitrogen atom.
1-Methylcyclobutanamine: A derivative with a single methyl group on the cyclobutane ring.
Uniqueness: N,1-Dimethylcyclobutanamine is unique due to the presence of two methyl groups, one on the nitrogen atom and one on the cyclobutane ring
特性
分子式 |
C6H13N |
|---|---|
分子量 |
99.17 g/mol |
IUPAC名 |
N,1-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(7-2)4-3-5-6/h7H,3-5H2,1-2H3 |
InChIキー |
BRRVPUKFALTISS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



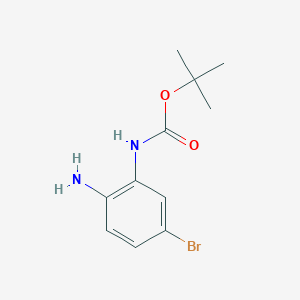

![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
